2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole is a compound that features a trimethoxyphenyl group attached to an imidazoline ring The trimethoxyphenyl group is known for its electron-rich properties, making it a valuable core in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylenediamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the imidazoline ring. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Imidazole derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Brominated or nitrated trimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit tubulin polymerization, leading to anticancer effects. Additionally, the compound can interact with heat shock proteins and other cellular targets, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various trimethoxyphenyl derivatives.
2-(3,4,5-Trimethoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of imidazoline.
Uniqueness
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of the trimethoxyphenyl group and the imidazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
401465-33-6 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H16N2O3/c1-15-9-6-8(12-13-4-5-14-12)7-10(16-2)11(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
KIIGFSYTKBZATN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCN2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCN2 |
Origin of Product |
United States |
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